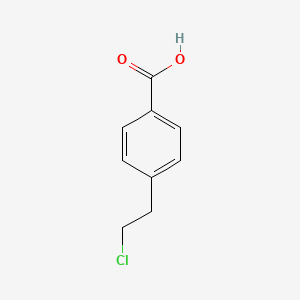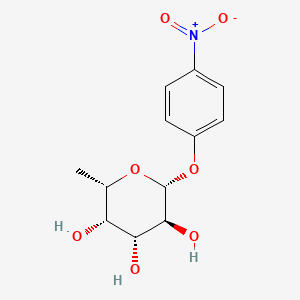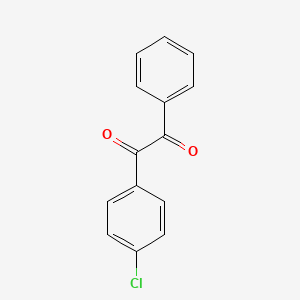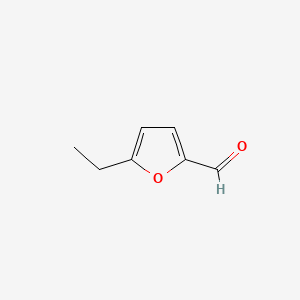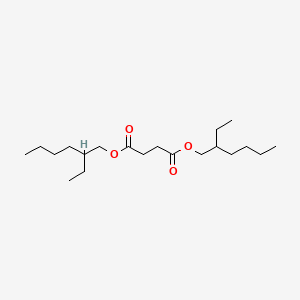
Bis(2-ethylhexyl) succinate
概要
説明
Bis(2-ethylhexyl) succinate is an organic compound with the molecular formula C20H38O4. It is a diester derived from succinic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials .
科学的研究の応用
Synthetic Lubricant Applications
- Synthesis for Industrial Use : Bis(2-ethylhexyl) ester of sebacic acid, a similar compound to bis(2-ethylhexyl) succinate, is used as a synthetic lubricant in aerospace, automobile, and manufacturing industries. Its synthesis under subcritical and near-critical conditions without external catalysts is noteworthy for its economic and environmental benefits due to lower alcohol excess and shorter reaction time (Narayan & Madras, 2017).
Plasticizer in Polyvinylchloride (PVC)
- Use in Bio-based Plasticizers : this compound, in combination with epoxidized soybean oil (ESO), has been evaluated as a bio-based plasticizer for PVC. This combination offers rapid absorption rates, compatibility at high loadings, and improved tensile properties after thermal aging, making it a potential alternative to petroleum-derived plasticizers (Chaudhary et al., 2015).
Chemical Analysis and Environmental Studies
- Priority Pollutant in Soil : Bis(2-ethylhexyl)phthalate, a compound structurally similar to this compound, is identified as a priority pollutant due to its extensive use as a plasticizer in plastic products. Methods for rapid extraction and screening of this compound from soil have been developed, highlighting its environmental impact (Ma & Frederick, 1996).
Medical Device Safety
- Release from Medical Devices : Bis(2-ethylhexyl) phthalate, closely related to this compound, is known to migrate from PVC medical devices. Studies have quantified the release of this compound during respiratory assistance, providing insights into patient exposure and safety considerations (Bouattour et al., 2020).
Supramolecular Chemistry
- Supramolecular Architectures : Research into succinates of 1-hydroxypropan-2-aminium derivatives, which include this compound, has led to the development of new salts characterized by X-ray diffraction. These studies contribute to the understanding of supramolecular architectures and intermolecular interactions (Żesławska et al., 2018).
Material Science and Nanotechnology
- Nanocomposites and Photoluminescent Materials : Novel nanocomposites formed by surfactants including derivatives of bis(2-ethylhexyl) sulfosuccinate have been developed, showing potential in applications like dye lasers, optical amplifiers, and solar concentrators (Castiglione et al., 2011).
Safety and Hazards
作用機序
Target of Action
Bis(2-ethylhexyl) succinate, also known as dioctyl sulfosuccinate, is primarily used as a laxative and stool softener . .
Mode of Action
It is suggested that it may work by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass .
Biochemical Pathways
It is suggested that it may induce cancer through non-genotoxic mechanisms related to multiple molecular signals, including ppar-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .
Pharmacokinetics
It is known that the onset of action for similar compounds can range from 12 hours to 5 days .
Result of Action
It is suggested that it may induce cancer through non-genotoxic mechanisms .
生化学分析
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Bis(2-ethylhexyl) succinate can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) succinate is synthesized through the esterification of succinic acid with 2-ethylhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids and other oxidized products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to succinic acid and 2-ethylhexanol.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
**Common Reagents and
特性
IUPAC Name |
bis(2-ethylhexyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNULTDOANGXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863057 | |
| Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2915-57-3 | |
| Record name | Di-2-ethylhexyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, bis(2-ethylhexyl) ester y | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 1,4-bis(2-ethylhexyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLHEXYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69W9UMG3P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(2-ethylhexyl) succinate a viable alternative to traditional plasticizers?
A: this compound is explored as a bio-based plasticizer for Poly(vinyl chloride) (PVC) as a potential replacement for petroleum-derived options []. Its compatibility with PVC, even at high concentrations, and rapid absorption rate makes it attractive []. While it demonstrates excellent plasticization efficiency, exceeding that of epoxidized soybean oil, its volatility can impact thermal stability []. Research suggests that combining it with epoxidized soybean oil may offer a balance between plasticization and stability [].
Q2: Beyond its plasticizing capabilities, has this compound been investigated for other applications?
A: Interestingly, this compound, in its sodium sulfonate form (AOT), has been studied for its ability to form reverse micelles in solutions [, ]. This property allows it to encapsulate and stabilize nanoparticles like CdS, ZnS, and Ag2S in aqueous solutions, opening avenues for applications in nanomaterial synthesis and stabilization []. Additionally, this compound serves as a model system to understand the dynamics within cell membranes using advanced spectroscopic techniques [].
Q3: What insights have spectroscopic studies provided into the behavior of this compound?
A: Two-dimensional infrared (2D IR) spectroscopy has been instrumental in understanding the dynamics of this compound within different environments. For instance, by observing the spectral diffusion of a probe molecule (tungsten hexacarbonyl) within this compound, researchers could glean information about the structural changes occurring within the system over time [, ]. This technique has been valuable in studying its behavior in reverse micelles and model cell membranes, providing information on molecular interactions and structural dynamics [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
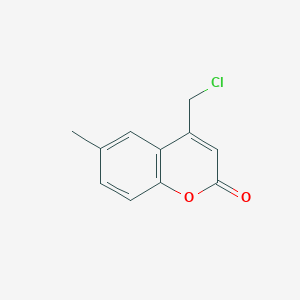
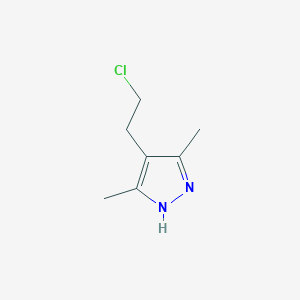
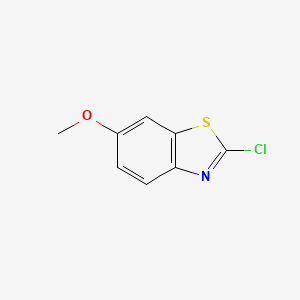
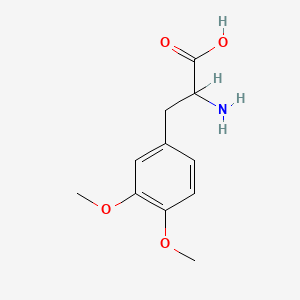

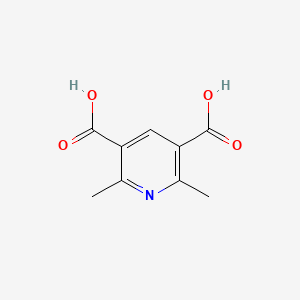
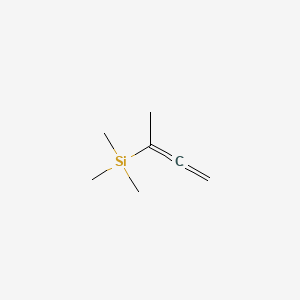
![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)
